
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, also known as IPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPIP is a pyrazole derivative that has been synthesized through a simple and efficient method, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Molecular Corroboration
Research has detailed the synthesis of novel pyrazoles, including compounds structurally related to 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, emphasizing their potential in drug discovery due to their biological properties. These studies often involve the synthesis of precursors followed by reactions that yield novel pyrazole derivatives. The synthesized compounds have been evaluated for their antioxidant, anti-cancer, and anti-inflammatory properties. For example, a study explored the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential COX-2 inhibition and anti-inflammatory properties through molecular docking studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Biological Evaluation and Potential Medicinal Applications
Several studies have focused on the biological evaluation of pyrazole derivatives, assessing their antioxidant, antitumor, antimicrobial, and anti-inflammatory activities. This research underscores the therapeutic potential of pyrazole compounds, with findings indicating potent antioxidant and antitumor activity for certain derivatives. For instance, research into aromatic C-nucleoside derivatives containing pyrazole units found significant antioxidant and antitumor activities, pointing towards their potential medicinal applications (El Sadek et al., 2014).
Structural and Spectroscopic Studies
Research has also involved the structural characterization and spectroscopic studies of pyrazole derivatives, providing insights into their conformational properties and stability. These studies often employ various spectroscopic techniques and computational methods to elucidate the compounds' structures and to predict their behavior in biological systems. For example, a study on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide explored its structure and potential anti-diabetic properties through molecular docking studies, revealing its interaction with proteins and suggesting its therapeutic potential (Karrouchi et al., 2021).
Corrosion Protection
Additionally, research has extended to the application of pyrazole derivatives in corrosion protection, demonstrating their effectiveness as inhibitors for mild steel in acidic conditions. Such studies highlight the versatility of pyrazole compounds, not only in biological contexts but also in industrial applications (Paul, Yadav, & Obot, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-isopropyl-1H-pyrazole-5-carbohydrazide", "4-isopropylbenzaldehyde", "Catalyst" ], "Reaction": [ "To a stirred solution of 3-isopropyl-1H-pyrazole-5-carbohydrazide in a suitable solvent, add a catalytic amount of the catalyst.", "Add 4-isopropylbenzaldehyde to the reaction mixture and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
Numéro CAS |
1284271-97-1 |
Nom du produit |
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide |
Formule moléculaire |
C17H22N4O |
Poids moléculaire |
298.39 |
Nom IUPAC |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
Clé InChI |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)
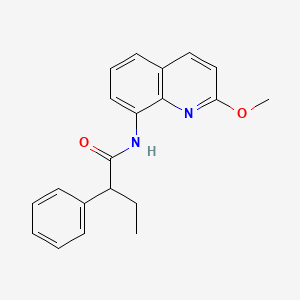
![4-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2370177.png)
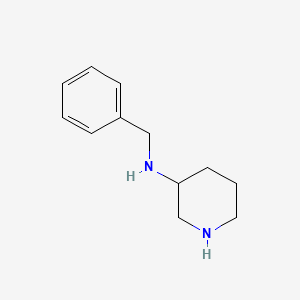
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)
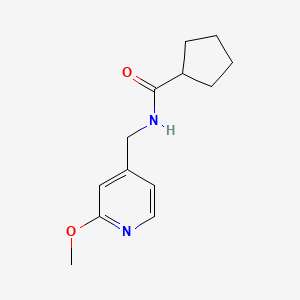
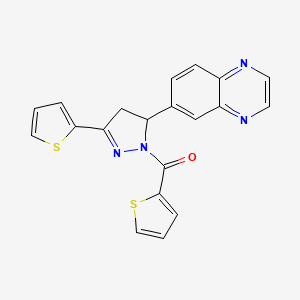
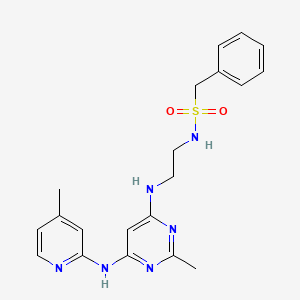

![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)
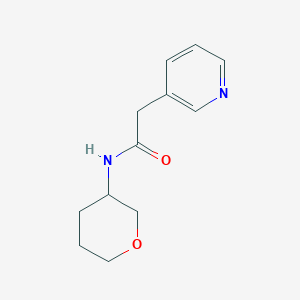
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)